tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
CAS No.:
Cat. No.: VC13605202
Molecular Formula: C11H13BrN2O3
Molecular Weight: 301.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrN2O3 |
|---|---|
| Molecular Weight | 301.14 g/mol |
| IUPAC Name | tert-butyl N-(2-bromo-5-formylpyridin-4-yl)carbamate |
| Standard InChI | InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-8-4-9(12)13-5-7(8)6-15/h4-6H,1-3H3,(H,13,14,16) |
| Standard InChI Key | OOGHYXHTDJTIMM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Br |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Br |
Introduction
tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate is a complex organic compound with a molecular formula of C11H13BrN2O3 and a molecular weight of 301.14 g/mol . It is identified by the CAS number 1382849-21-9 and the MDL number MFCD29059234 . This compound is a derivative of pyridine, featuring a tert-butyl carbamate group, a bromine atom at the second position, and a formyl group at the fifth position of the pyridine ring .
Synthesis and Preparation
While specific synthesis protocols for tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate are not widely detailed in the literature, compounds with similar structures often involve multi-step syntheses. These typically include the formation of the pyridine ring, introduction of the bromine and formyl groups, and finally, the addition of the tert-butyl carbamate group. Common reagents might include brominating agents for the bromine introduction and formylation reagents for the aldehyde group.
Safety and Handling
Handling tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate requires caution due to its potential toxicity. It is classified with hazard statements such as H302, indicating harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501, which advise proper handling and disposal procedures .
Comparison with Similar Compounds
Similar compounds, such as tert-Butyl (5-formylpyridin-2-yl)carbamate (CAS No. 199296-40-7), lack the bromine atom but share the formyl and tert-butyl carbamate groups . This difference affects their reactivity and potential applications in organic synthesis.
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate | C11H13BrN2O3 | Presence of bromine at the second position |
| tert-Butyl (5-formylpyridin-2-yl)carbamate | C11H14N2O3 | Absence of bromine, different position of formyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume